(1-Phenylcyclopropyl)methanol
Overview
Description
(1-Phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H12O . It is also known by other names such as α-Cyclopropylbenzyl alcohol and 1-Phenylcyclopropane-1-methanol . This compound features a cyclopropyl group attached to a phenyl ring and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing (1-Phenylcyclopropyl)methanol involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 1-phenylcyclopropyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in anhydrous conditions to ensure the efficiency of the reducing agent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Phenylcyclopropyl)methanol can undergo oxidation reactions to form the corresponding ketone, 1-phenylcyclopropyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield 1-phenylcyclopropane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For instance, reaction with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 1-Phenylcyclopropyl ketone.
Reduction: 1-Phenylcyclopropane.
Substitution: 1-Phenylcyclopropyl chloride.
Scientific Research Applications
Chemistry: (1-Phenylcyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may possess pharmacological properties that could be useful in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Phenylcyclopropyl)methanol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropylmethanol: This compound lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Benzyl Alcohol: This compound lacks the cyclopropyl group, resulting in different reactivity and physical properties.
Phenylcyclopropane: This compound lacks the hydroxyl group, making it less polar and less reactive in substitution reactions.
Uniqueness: (1-Phenylcyclopropyl)methanol is unique due to the presence of both a phenyl group and a cyclopropyl group attached to a hydroxyl-bearing carbon. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1-phenylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APALRPYIDIBHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308555 | |
Record name | 1-Phenylcyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31729-66-5 | |
Record name | 1-Phenylcyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31729-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopropanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the enantiomers of cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol (compound 6 in the study) interact with sigma1 and sigma2 binding sites, and what implications does this have for potential applications?
A1: The research demonstrates that both enantiomers of compound 6 exhibit high affinity for both sigma1 and sigma2 binding sites []. This high affinity suggests a potential for these compounds to be developed into tools for studying these binding sites. The study highlights the (-)-enantiomer of compound 6 as having a particularly high affinity for both sigma1 and sigma2, making it a particularly interesting candidate for further investigation. Additionally, the study proposes that these compounds could be radiolabeled for use in positron emission tomography (PET) imaging, potentially aiding in tumor visualization [].
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